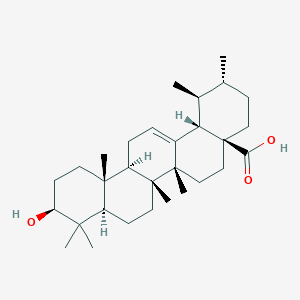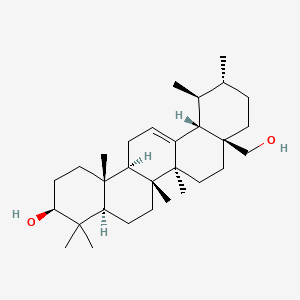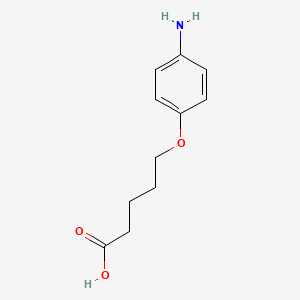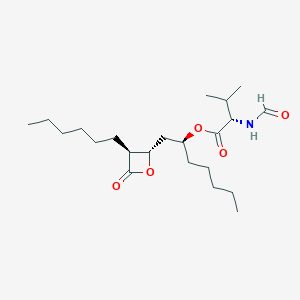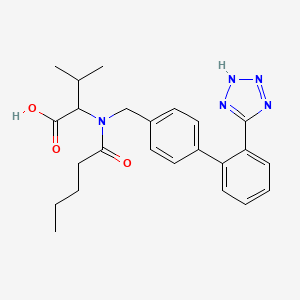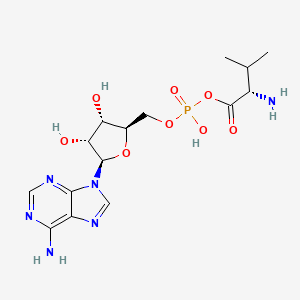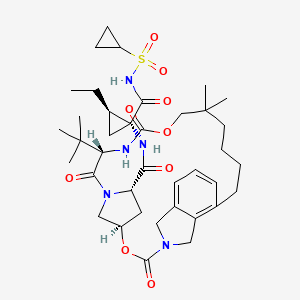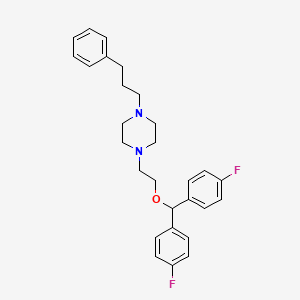
トザリノン
概要
説明
Thozalinone, also known by its brand name Stimsen and developmental code name CL-39808, is a psychostimulant that has been used as an antidepressant in Europe. It is described as a dopaminergic stimulant, likely acting by inducing the release of dopamine and to a minimal extent norepinephrine . Thozalinone has also been trialed as an anorectic .
科学的研究の応用
Thozalinone has been utilized in various scientific research applications:
Chemistry: It is used as a reference compound in the study of dopaminergic stimulants.
Biology: Thozalinone is used to study the effects of dopaminergic stimulation on biological systems.
Medicine: It has been used as an antidepressant and has been trialed as an anorectic
作用機序
Thozalinone primarily targets the dopaminergic and noradrenergic systems in the brain. It likely acts by inducing the release of dopamine and to a lesser extent norepinephrine . This action profile suggests its use in research related to dopaminergic system disorders. Thozalinone is described as a dopaminergic stimulant, and its effects are similar to those of pemoline, another dopaminergic stimulant .
Safety and Hazards
生化学分析
Biochemical Properties
Thozalinone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily induces the release of dopamine, a neurotransmitter, by interacting with dopamine transporters and receptors. This interaction enhances dopaminergic activity in the brain, which is crucial for its antidepressant effects . Additionally, Thozalinone has minimal interaction with norepinephrine, another neurotransmitter, which contributes to its psychostimulant properties .
Cellular Effects
Thozalinone affects various types of cells and cellular processes. In neuronal cells, it enhances the release of dopamine, which influences cell signaling pathways and gene expression related to mood regulation and cognitive functions . Thozalinone’s impact on cellular metabolism includes increased energy expenditure and altered glucose metabolism, which are beneficial in its trial as an anorectic . The compound also affects the expression of genes involved in neurotransmitter synthesis and release, further influencing cellular functions .
Molecular Mechanism
At the molecular level, Thozalinone exerts its effects by binding to dopamine transporters and receptors, facilitating the release of dopamine into the synaptic cleft . This binding interaction inhibits the reuptake of dopamine, leading to increased dopaminergic activity. Thozalinone also induces minimal release of norepinephrine, contributing to its psychostimulant effects . The changes in gene expression associated with Thozalinone involve upregulation of genes related to dopamine synthesis and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thozalinone change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to Thozalinone can lead to sustained dopaminergic activity, while in vivo studies indicate potential long-term effects on mood regulation and energy metabolism . The stability of Thozalinone in various solvents and conditions also affects its temporal effects .
Dosage Effects in Animal Models
The effects of Thozalinone vary with different dosages in animal models. At low doses, it enhances dopaminergic activity without significant adverse effects . At high doses, Thozalinone can cause toxic effects, including neurotoxicity and altered behavior . Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe use of Thozalinone .
Metabolic Pathways
Thozalinone is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism . It interacts with enzymes such as monoamine oxidase, which is involved in the breakdown of dopamine and norepinephrine . Thozalinone’s effects on metabolic flux include increased dopamine synthesis and altered levels of related metabolites . The compound’s interaction with cofactors such as NADH also plays a role in its metabolic effects .
Transport and Distribution
Thozalinone is transported and distributed within cells and tissues through various mechanisms. It interacts with dopamine transporters, facilitating its uptake into neuronal cells . Binding proteins such as albumin also play a role in its distribution within the body . Thozalinone’s localization in the brain is crucial for its antidepressant effects, while its accumulation in other tissues can influence its overall pharmacokinetics .
Subcellular Localization
The subcellular localization of Thozalinone affects its activity and function. It is primarily localized in the synaptic vesicles of neuronal cells, where it facilitates the release of dopamine . Targeting signals and post-translational modifications direct Thozalinone to specific compartments within the cell, enhancing its efficacy . The compound’s localization in mitochondria and other organelles also influences its metabolic effects .
準備方法
Thozalinone can be synthesized using sodium hydride as a strong base to abstract the alcohol proton in ethyl mandelate. The addition of the oxyanion to dimethylcyanamide gives the intermediate, which then undergoes intramolecular cyclization to form Thozalinone . The reaction conditions typically involve the use of sodium hydride and dimethylcyanamide .
化学反応の分析
Thozalinone undergoes various chemical reactions, including:
Oxidation: Thozalinone can be oxidized under specific conditions, although detailed information on the reagents and products is limited.
Reduction: It can be reduced using common reducing agents, leading to the formation of different derivatives.
Substitution: Thozalinone can undergo substitution reactions, particularly at the dimethylamino group, leading to the formation of various analogues.
類似化合物との比較
Thozalinone is similar to other dopaminergic stimulants such as pemoline and cyclazodone. it is reportedly devoid of abuse potential unlike other dopaminergic psychostimulants . Here are some similar compounds:
Pemoline: Used to treat attention-deficit hyperactivity disorder and narcolepsy.
Cyclazodone: A structural analog of pemoline and thozalinone, known for its strong excitatory effects.
特性
IUPAC Name |
2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSHYECKYLDYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862359 | |
| Record name | 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
655-05-0 | |
| Record name | Thozalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=655-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thozalinone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THOZALINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THOZALINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68X5932947 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Thozalinone?
A: Thozalinone is a dopaminergic stimulant. While its exact mechanism is not fully elucidated in the provided research, it's known to elicit behaviors similar to other dopaminergic agonists like apomorphine, amphetamine, and L-DOPA [, , ]. This suggests it likely acts by increasing dopamine activity in the central nervous system.
Q2: How does Thozalinone interact with neuroleptic drugs?
A: Studies show that pre-treatment with various neuroleptic drugs, such as haloperidol, chlorpromazine, and thioridazine, can inhibit the characteristic gnawing behavior induced by Thozalinone in mice [, , ]. This suggests that neuroleptics, which are known dopamine antagonists, can block the effects of Thozalinone, further supporting its dopaminergic mechanism.
Q3: Can the Thozalinone-induced gnawing behavior model be used to predict the side effects of neuroleptic drugs?
A: Research suggests that the ability of a neuroleptic drug to inhibit Thozalinone-induced gnawing in mice correlates with its potency in inducing Parkinsonian Syndrome (PS) in humans [, ]. This indicates the Thozalinone model could potentially serve as a pre-clinical tool for predicting the PS-inducing liability of new neuroleptic drugs.
Q4: What is the molecular formula and weight of Thozalinone?
A: While not explicitly stated in the provided abstracts, Thozalinone (also known as Stimsen or C1 39,808) is reported to hydrolyze to 5-phenyl-2,4-oxazolidinedione []. Based on this information, we can deduce the molecular formula of Thozalinone is likely C9H9NO2, and its molecular weight is 163.17 g/mol.
Q5: Are there any analytical methods available to detect Thozalinone?
A: Yes, research describes the use of Gas Chromatography/Mass Spectrometry (GC/MS) as a method for quantifying Thozalinone after conversion to its hydrolysis product, 5-phenyl-2,4-oxazolidinedione, following silylation []. Thin Layer Chromatography (TLC) is also suggested as a technique for detection, albeit with qualitative results [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




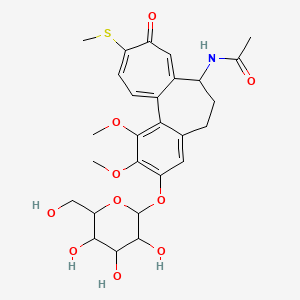

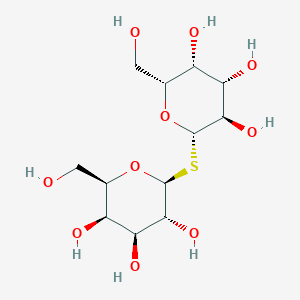
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)
